4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
4-(4-Fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a fused heterocyclic compound featuring a thieno[2,3-e]triazolo[4,3-a]pyrimidinone core substituted with dual 4-fluorobenzyl groups at positions 4 and 1.
Properties
Molecular Formula |
C21H14F2N4OS2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methyl]-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H14F2N4OS2/c22-15-5-1-13(2-6-15)11-26-19(28)18-17(9-10-29-18)27-20(26)24-25-21(27)30-12-14-3-7-16(23)8-4-14/h1-10H,11-12H2 |
InChI Key |
SUEQBAYRJVERPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps, starting from readily available precursors
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Formation of the Core Structure: : The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as thieno[2,3-e]pyrimidine derivatives and triazole precursors. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and suitable solvents to facilitate the cyclization process .
-
Introduction of Fluorobenzyl Groups: : The fluorobenzyl groups can be introduced through nucleophilic substitution reactions. Common reagents for this step include 4-fluorobenzyl halides and thiol derivatives. The reaction conditions typically involve the use of polar aprotic solvents and mild bases to promote the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
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Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride .
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Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
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Biology: : In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit antimicrobial, antiviral, and anticancer activities .
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Medicine: : The compound and its derivatives are explored for their potential therapeutic applications. Research focuses on their ability to interact with specific biological targets, such as enzymes or receptors, to modulate disease-related pathways .
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Industry: : In industrial applications, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it a valuable component in these technologies .
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and reported biological activities:
Key Comparative Insights:
- Electronic Effects : The dual 4-fluorobenzyl groups in the target compound introduce electronegative and steric effects, which may enhance binding to hydrophobic pockets in target proteins (e.g., kinases or receptors) compared to ethyl/methyl or phenyl substituents .
- Solubility : Fluorinated analogs like the target compound may exhibit intermediate solubility between polar (e.g., pyrazine derivatives in ) and highly lipophilic derivatives (e.g., butyl-substituted compound in ).
- Biological Activity: Compounds with fluorinated aromatic substituents often show improved metabolic stability and target affinity.
- Structural Flexibility : Derivatives with flexible side chains (e.g., piperazinylpropyl in ) may offer tunable pharmacokinetic profiles, whereas rigid fluorobenzyl groups could optimize target engagement.
Biological Activity
The compound 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one , also known by its CAS number 1185075-51-7, belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.9 g/mol. The structure features a thieno[2,3-e][1,2,4]triazolo core fused to a pyrimidinone moiety, characterized by the presence of fluorine and sulfur substituents which may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 456.9 g/mol |
| CAS Number | 1185075-51-7 |
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity . The National Cancer Institute (NCI) has established protocols for testing new compounds against various cancer cell lines. The compound was screened against a panel of 60 cancer cell lines representing various types of cancers including lung, breast, and colon cancers.
Case Study: NCI Screening Results
The results from the NCI screening showed that the compound demonstrated moderate to high cytotoxicity against several cancer cell lines. For instance:
- Melanoma SK-MEL-5 : High cytotoxicity observed.
- Lung Cancer A549 : Moderate inhibition of cell growth.
- Breast Cancer MCF-7 : Significant cytotoxic effects noted.
The percentage of cell growth inhibition was compared to control groups treated with standard chemotherapeutics.
The mechanism by which this compound exerts its anticancer effects is believed to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression.
- Induction of Apoptosis : It has been suggested that the compound can trigger programmed cell death in cancerous cells.
- Targeting Specific Enzymes : Some studies indicate potential interactions with enzymes involved in cancer metabolism.
Comparative Biological Activity
To provide a clearer picture of the biological activity of this compound relative to others in its class, a comparison table is presented below:
| Compound Name | Anticancer Activity | Targeted Cancer Types |
|---|---|---|
| 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]-triazolo[4,3-a]pyrimidin-5(4H)-one | Moderate to High | Lung, Breast, Melanoma |
| 1-(2-chlorobenzyl)thio-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]-triazolo[4,3-a]pyrimidin-5(4H)-one | High | Ovarian, Colon |
| 3-(1,2,4-Oxadiazol-5-yl)-thieno[3,2-e][1,2,3]-triazolo[1,5-a]pyrimidin-5(4H)-one | Significant | Neurodegenerative Diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
